5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method includes the reaction of 3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde with 1,3-diazinane-2,4,6-trione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty products.
Mechanism of Action
The mechanism of action of 5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde
- 1,3-Diazinane-2,4,6-trione
- 5-(3-Chloro-5-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione lies in its combination of functional groups and its potential for diverse applications. Unlike similar compounds, it offers a broader range of reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H19ClN2O6 |
---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
5-[[3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H19ClN2O6/c1-12-4-3-5-14(8-12)29-6-7-30-18-16(22)10-13(11-17(18)28-2)9-15-19(25)23-21(27)24-20(15)26/h3-5,8-11H,6-7H2,1-2H3,(H2,23,24,25,26,27) |
InChI Key |
VRSKWSXMGLBLKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=O)NC3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.